1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone
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Overview
Description
1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE is a complex heterocyclic compound that belongs to the class of triazines and pyrazoles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE typically involves multiple steps, including nucleophilic substitution, cyclization, and functional group modifications. One common synthetic route involves the reaction of an amine-substituted pyrazole with a substituted isothiocyanate in the presence of acetonitrile and dimethylformamide at ambient temperature . Industrial production methods may employ microwave-assisted synthesis, solid-phase synthesis, or multicomponent one-pot reactions to enhance efficiency and yield .
Chemical Reactions Analysis
1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl group or other substituents.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Scientific Research Applications
1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or other proteins critical for cancer cell proliferation .
Comparison with Similar Compounds
1-[3-(METHYLSULFONYL)-4,8-DIPHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE can be compared with other triazine and pyrazole derivatives:
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: These compounds exhibit similar biological activities but differ in their structural features and specific applications.
Pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazole moiety but has different substituents and biological targets.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(3-methylsulfonyl-4,8-diphenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl)ethanone |
InChI |
InChI=1S/C20H18N4O3S/c1-14(25)23-20-17(15-9-5-3-6-10-15)13-21-24(20)18(16-11-7-4-8-12-16)19(22-23)28(2,26)27/h3-13,18H,1-2H3 |
InChI Key |
KVTIKYCJFAFGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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